molecular formula C10H8Cl2O2 B15178279 3,3-Dichloro-5-phenyloxolan-2-one CAS No. 76617-38-4

3,3-Dichloro-5-phenyloxolan-2-one

Cat. No.: B15178279
CAS No.: 76617-38-4
M. Wt: 231.07 g/mol
InChI Key: DHPZQCISEMBVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dichloro-5-phenyloxolan-2-one is a bicyclic lactone featuring a five-membered oxolane (tetrahydrofuran) ring substituted with two chlorine atoms at the 3-position and a phenyl group at the 5-position. Its structure imparts unique electronic and steric properties, influencing reactivity and stability compared to non-halogenated analogs.

Properties

CAS No.

76617-38-4

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

3,3-dichloro-5-phenyloxolan-2-one

InChI

InChI=1S/C10H8Cl2O2/c11-10(12)6-8(14-9(10)13)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

DHPZQCISEMBVQN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C1(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-5-phenyloxolan-2-one typically involves the chlorination of 5-phenyloxolan-2-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_8\text{O}_2 + 2\text{SOCl}2 \rightarrow \text{C}{10}\text{H}_8\text{Cl}_2\text{O}_2 + 2\text{SO}_2 + 2\text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of 3,3-Dichloro-5-phenyloxolan-2-one can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: 3,3-Dichloro-5-phenyloxolan-2-one can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of 3,3-dichloro-5-phenyl-2-ol.

    Substitution: The chlorine atoms in 3,3-Dichloro-5-phenyloxolan-2-one can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

    Oxidation: 3,3-Dichloro-5-phenyl-2-carboxylic acid.

    Reduction: 3,3-Dichloro-5-phenyl-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dichloro-5-phenyloxolan-2-one has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-5-phenyloxolan-2-one is primarily based on its ability to interact with biological molecules through its reactive chlorine atoms and phenyl group. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis focuses on structurally related oxolan-2-one derivatives, emphasizing substituent effects and physicochemical properties.

Structural Analogs and Key Differences

a) 3,3-Dichloro-5-pentyldihydrofuran-2(3H)-one (CAS RN: 68039-30-5)
  • Structure : Features a pentyl group at the 5-position instead of a phenyl group.
  • The absence of an aromatic ring reduces π-π stacking interactions, which may lower melting points or alter crystallization behavior .
b) 5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one (CAS RN: 64944-20-3)
  • Structure : Contains a dichloropropenyl group and a methyl group at the 5-position.
  • Key Differences: The propenyl group introduces unsaturation, increasing reactivity toward addition or cycloaddition reactions.

Data Table: Structural and Substituent Comparison

Compound Name 5-Position Substituent Chlorine Substitution CAS RN Key Feature
3,3-Dichloro-5-phenyloxolan-2-one Phenyl 3,3-dichloro Not provided Aromatic, high π-π interaction potential
3,3-Dichloro-5-pentyldihydrofuran-2-one Pentyl 3,3-dichloro 68039-30-5 Aliphatic, increased lipophilicity
5-(3,3-Dichloroprop-2-enyl)-5-methyloxolan-2-one Dichloropropenyl + methyl 3,3-dichloro (propenyl chain) 64944-20-3 Unsaturated, enhanced reactivity

Research Findings and Reactivity Trends

  • Electrophilic Reactivity : The phenyl group in 3,3-Dichloro-5-phenyloxolan-2-one may stabilize adjacent carbocations via resonance, facilitating ring-opening reactions under acidic conditions. In contrast, the pentyl analog lacks this stabilization, leading to slower reactivity .
  • Thermal Stability : Aromatic substituents (e.g., phenyl) generally enhance thermal stability compared to aliphatic chains. This suggests the phenyl-substituted compound may exhibit higher decomposition temperatures than its pentyl counterpart.
  • Synthetic Utility : The dichloropropenyl group in 64944-20-3 offers a site for further functionalization (e.g., Diels-Alder reactions), whereas the phenyl group in the target compound is less reactive toward such transformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.